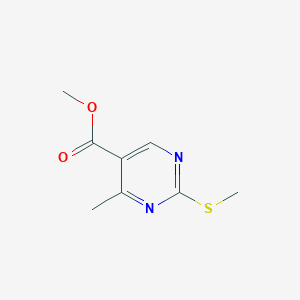

4-メチル-2-(メチルチオ)ピリミジン-5-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O2S . It is used as a pharmaceutical raw material and intermediate . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

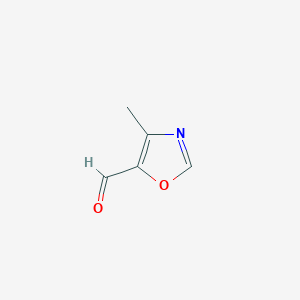

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of related compounds involves the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” can be represented by the SMILES stringCSc1nccc(C)n1 . The molecular weight of the compound is 184.22 . Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” include nucleophilic aromatic substitution reactions . The methylthio group in the compound can be displaced by cyanide ion .Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” has a molecular weight of 184.22 . The density of a related compound, 4-Methyl-2-(methylthio)pyrimidine, is 1.007 g/mL at 25 °C .科学的研究の応用

6 + 6 二環系

この化合物は、ピリミド[4,5-d]ピリミジンとピリミド[5,4-d]ピリミジンの化学で使用されています . これらは、二環式[6 + 6]系の一種であり、この化合物は、それらの合成方法、環状炭素原子および窒素原子に結合した置換基の反応性、およびそれらの生物学的用途において役割を果たしています .

バリオリンB1の合成

“4-メチル-2-(メチルチオ)ピリミジン-5-カルボン酸メチル”は、海洋アルカロイドバリオリンB1の全合成に使用されます . バリオリンB1は、ヒト癌細胞株の強力な阻害剤であり、癌療法に潜在的な用途があります .

2-ヒドロキシ-4-ピリミジンカルボン酸の合成

この化合物は、2-ヒドロキシ-4-ピリミジンカルボン酸の合成にも使用されます . この酸は、医薬品化学に潜在的な用途があります .

2,4-二置換ピリミジンの合成

“4-メチル-2-(メチルチオ)ピリミジン-5-カルボン酸メチル”は、2,4-二置換ピリミジンの合成に使用されます . これらは、癌治療に潜在的な用途を持つ、新しいクラスのKDRキナーゼ阻害剤です .

神経保護および抗神経炎症剤

ピリミジンとその誘導体、例えば“4-メチル-2-(メチルチオ)ピリミジン-5-カルボン酸メチル”は、抗ウイルス、抗癌、抗酸化、および抗菌活性を持つことが証明されています . これは、ヒトミクログリアおよび神経細胞モデルにおけるトリアゾール-ピリミジンハイブリッドの神経保護および抗炎症活性を研究するきっかけとなりました

作用機序

Target of Action

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, also known as methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s suggested that pyrimidine derivatives have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It’s suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

実験室実験の利点と制限

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be used in a variety of reactions, making it a versatile compound for lab experiments. However, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has some limitations. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a highly reactive compound, and it can be difficult to control the reaction conditions.

将来の方向性

In the future, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it may be used as a starting material for the synthesis of various compounds, including pyrimidine derivatives, amino acids, and sulfonamides. Furthermore, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and cell cycle regulators. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the development of new methods for the synthesis of compounds, such as the use of photochemistry. Finally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the development of new methods for the analysis of compounds, such as the use of mass spectrometry.

合成法

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium bromide. This method produces Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in good yield and with high purity. Other methods of synthesis include the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium chloride, and the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with trimethylsilyl chloride.

Safety and Hazards

特性

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)